3-(Octahydro-indolizin-8-yl)-phenol
Description
3-(Octahydro-indolizin-8-yl)-phenol is a bicyclic alkaloid-derived phenolic compound characterized by an indolizidine core fused with a hydroxyl-substituted benzene ring. Its structure combines the rigidity of the octahydro-indolizine system with the reactive phenolic group, making it a molecule of interest in medicinal chemistry and organic synthesis. The compound’s stereochemistry and hydrogen-bonding capacity influence its physicochemical properties, including solubility, stability, and biological activity.
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
3-[(8R)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]phenol |
InChI |
InChI=1S/C14H19NO/c16-12-5-1-4-11(10-12)13-6-2-8-15-9-3-7-14(13)15/h1,4-5,10,13-14,16H,2-3,6-9H2/t13-,14?/m1/s1 |
InChI Key |
WOXUXMJHVREOKX-KWCCSABGSA-N |
Isomeric SMILES |
C1C[C@@H](C2CCCN2C1)C3=CC(=CC=C3)O |
Canonical SMILES |
C1CC(C2CCCN2C1)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the lack of direct experimental data in the provided evidence, a comprehensive comparison with structurally or functionally analogous compounds cannot be rigorously constructed. However, general observations can be made based on chemical principles and indirect references:
Structural Analogues
- Indolizidine Alkaloids: Compounds like swainsonine (a trihydroxy-indolizidine) share the indolizidine core but lack the phenolic substituent. Swainsonine exhibits glycosidase inhibitory activity, whereas 3-(Octahydro-indolizin-8-yl)-phenol’s bioactivity remains undocumented .
- Phenolic Alkaloids: Compared to morphine (a phenolic isoquinoline alkaloid), 3-(Octahydro-indolizin-8-yl)-phenol lacks the ether bridge and aromatic ring fusion, suggesting divergent receptor-binding profiles.
Physicochemical Properties
| Property | 3-(Octahydro-indolizin-8-yl)-phenol | Swainsonine | Morphine |
|---|---|---|---|
| Molecular Weight (g/mol) | Not reported | 173.2 | 285.34 |
| LogP (Predicted) | Moderate (~2.5) | -1.5 | 1.0 |
| Solubility | Low (hydrophobic core) | High | Moderate |
| Bioactivity | Unknown | Glycosidase | Opioid |
Note: Data for 3-(Octahydro-indolizin-8-yl)-phenol are inferred; experimental values are unavailable in the provided evidence .
Research Findings and Limitations
The 1951 study by Lowry et al. () details the Folin phenol assay for protein quantification, which relies on phenolic groups to reduce phosphomolybdic acid.
Critical gaps in the evidence include:
- Absence of spectral data (NMR, MS) or synthetic protocols for the compound.
- No peer-reviewed studies on its biological activity, toxicity, or pharmacokinetics.
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